N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. This compound features a quinoline ring substituted with a methyl group at the 2-position and a thiophene ring attached via a methylene bridge to the oxalamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 2-methylquinoline-4-carboxylic acid with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Formation of Acid Chloride: 2-methylquinoline-4-carboxylic acid is reacted with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with thiophen-2-ylmethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
Scientific Research Applications
N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process, while the thiophene ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-methylquinolin-4-yl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N1-(2-methylquinolin-4-yl)-N2-(pyridin-2-ylmethyl)oxalamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N1-(2-methylquinolin-4-yl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both quinoline and thiophene rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-9-15(13-6-2-3-7-14(13)19-11)20-17(22)16(21)18-10-12-5-4-8-23-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWSBSKDFCNNAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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